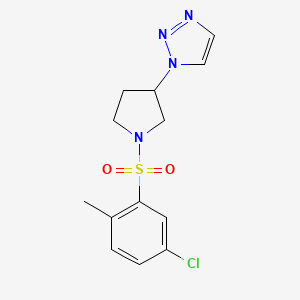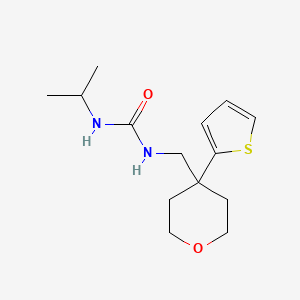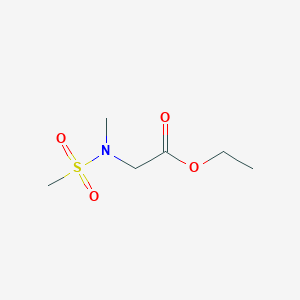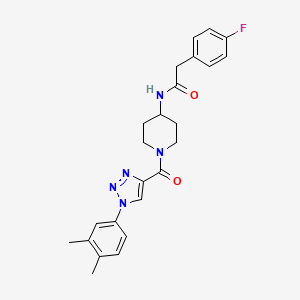
1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of triazoles and is synthesized using specific methods.
作用機序
The mechanism of action of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes and proteins, which are involved in various cellular processes. This inhibition leads to the disruption of the normal cellular function, which can be beneficial in certain disease conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help in reducing oxidative stress and inflammation. It has also been shown to have anti-tumor properties, which can help in inhibiting the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in lab experiments include its high yield and efficiency in synthesis, its potential use in various disease conditions, and its ability to inhibit certain enzymes and proteins. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole research. These include further studies to understand its mechanism of action, the development of new synthesis methods to improve efficiency and yield, and the testing of the compound in various disease models to determine its potential therapeutic applications. Additionally, the compound can be further modified to improve its efficacy and reduce toxicity.
合成法
The synthesis of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is done using a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction involves the use of copper (I) catalyst, which helps in the formation of a triazole ring. The reaction takes place between an azide and an alkyne, which are the precursors of the triazole ring. This method is commonly used to synthesize triazoles due to its high yield and efficiency.
科学的研究の応用
1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has various scientific research applications. It has been studied for its potential use as an antifungal agent, anticancer agent, and anti-inflammatory agent. The compound has also been tested for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-10-2-3-11(14)8-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPIGTAHFQCWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)


![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![5-Bromo-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2852517.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide](/img/structure/B2852524.png)

![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)
![N-[2-Methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-ynamide](/img/structure/B2852527.png)
![6-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2852529.png)